molecular formula C21H21N3O4S B2786070 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627047-07-8

5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2786070
CAS No.: 627047-07-8
M. Wt: 411.48
InChI Key: WATIDLPBAMAGSL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tetracyclic core with a 1,3-dioxole-substituted benzodioxolyl group at position 5 and a propylthio chain at position 2. Its structure includes two dione moieties at positions 4 and 6, contributing to hydrogen-bonding capabilities and rigidity. The benzo[d][1,3]dioxol-5-yl group enhances π-π stacking interactions, while the propylthio substituent may improve lipophilicity and membrane permeability compared to shorter alkylthio chains .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-8-29-21-23-19-18(20(26)24-21)16(17-12(22-19)4-3-5-13(17)25)11-6-7-14-15(9-11)28-10-27-14/h6-7,9,16H,2-5,8,10H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIDLPBAMAGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 627047-07-8) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research.

  • Molecular Formula : C21_{21}H21_{21}N3_3O4_4S
  • Molecular Weight : 411.5 g/mol
  • Structural Characteristics : The compound features a benzo[d][1,3]dioxole moiety and a tetrahydropyrimido structure which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example:

  • A study on related thiourea derivatives demonstrated notable cytotoxic effects against various cancer cell lines (HepG2, HCT116, MCF-7), with some compounds showing IC50_{50} values lower than standard drugs like doxorubicin . This suggests that the structural features of these compounds may enhance their efficacy in targeting cancer cells.

The anticancer mechanisms of compounds similar to 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is pivotal in many cancers .
  • Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .

Antimicrobial Activity

While specific data on antimicrobial activity for this compound is limited, related compounds with the benzo[d][1,3]dioxole structure have demonstrated antifungal and antibacterial properties. For instance:

  • Some derivatives have shown significant antifungal activity against strains like Trichophyton violaceum and Epidermophyton floccosum, with minimum inhibitory concentration (MIC) values indicating potent effects .

Case Studies and Research Findings

StudyFindings
Demonstrated significant anticancer activity against HepG2 and HCT116 cell lines with IC50_{50} values significantly lower than doxorubicin.
Showed antifungal activity in related benzo[d][1,3]dioxole derivatives with MIC values as low as 1.5 μg/mL.
Investigated structural modifications leading to enhanced biological activity in similar compounds.

Scientific Research Applications

The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention for its potential applications in various scientific fields. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound belongs to the class of pyrimidine derivatives and features a unique structure that combines multiple functional groups. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S, and it exhibits properties typical of heterocyclic compounds, including potential biological activity.

Pharmaceutical Applications

Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of similar pyrimidine derivatives. The presence of the benzo[d][1,3]dioxole moiety enhances the compound's ability to inhibit bacterial growth. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the dioxole ring is believed to contribute to the modulation of inflammatory pathways, suggesting that this compound may also exhibit similar activity.

Enzyme Inhibition : Research indicates that compounds with a pyrimidine backbone can act as inhibitors of various enzymes involved in disease processes. For example, they may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.

Cancer Research : The compound's structure suggests potential activity in cancer treatment. Similar compounds have been studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Agricultural Applications

Pesticidal Properties : The compound's structural features suggest potential use as a pesticide. Its efficacy against specific plant pathogens or pests could be explored further, especially within the context of integrated pest management strategies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial strains
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionCOX inhibition
AnticancerInduction of apoptosis
PesticidalToxicity against pests

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dionePyrimidine derivativeAntimicrobial, anti-inflammatory
7-(benzo[d][1,3]dioxol-5-yl)-2-thiophenyl-4(3H)-quinazolinoneQuinazoline derivativeAnticancer
2-(propylthio)-4(3H)-quinazolinoneQuinazoline derivativeEnzyme inhibition

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives indicated that those featuring the benzo[d][1,3]dioxole group exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that compounds similar to 5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione significantly reduced levels of pro-inflammatory cytokines in human cell lines. This suggests a potential mechanism for its anti-inflammatory effects.

Case Study 3: Pesticidal Application

Research into the pesticidal properties of related compounds revealed effective toxicity against common agricultural pests such as aphids and spider mites. This study supports the exploration of this compound as a natural pesticide alternative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

A systematic comparison with structurally analogous compounds reveals key differences in substituents, biological activity, and physicochemical properties:

Compound Substituents Key Features Biological Activity
Target Compound 5-(Benzo[d][1,3]dioxol-5-yl), 2-(propylthio) Enhanced π-π interactions; moderate lipophilicity Potential kinase inhibition, anticancer activity
5-(4-Chlorophenyl)-1,3,8,8-tetramethyl-... () 5-(4-Chlorophenyl), 1,3,8,8-tetramethyl Electron-withdrawing Cl improves electrophilicity Antitumor activity via ROS modulation
2-(Isopentylthio)-5-(5-methylthiophen-2-yl)-... () 5-(Thiophenyl), 2-(branched alkylthio) Increased steric bulk; thiophene enhances metal coordination Not reported, but structural analogs show RTK inhibition
5-Aryl-2-(methylthio)-... (Scheme 26, ) 2-(Methylthio), 5-aryl Lower lipophilicity; shorter alkyl chain reduces membrane permeability Anticancer activity via DNA intercalation
6,11-Dihydro-2-(5-methylfuran-2-yl)-... (Compound 12, ) Furan substituent, pyrimidoquinazoline core Oxygen-rich furan improves solubility; distinct core structure Antimicrobial activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The propylthio group in the target compound (logP ~3.2) offers balanced solubility and permeability compared to methylthio (logP ~2.5) and isopentylthio (logP ~4.0) analogs .
  • Hydrogen Bonding: The dione moieties and benzodioxolyl oxygen atoms provide multiple H-bond acceptors, enhancing target binding affinity over non-dione derivatives .
  • Metabolic Stability : The benzo[d][1,3]dioxol-5-yl group may resist oxidative metabolism better than phenyl or thiophenyl groups, extending half-life .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for high-yield synthesis of this compound?

The compound can be synthesized via multi-step organic reactions. Key steps include condensation of thiobarbituric acid derivatives with aryl glyoxal monohydrates under ammonium acetate catalysis in methanol, achieving yields of 55–75% after recrystallization . Optimization strategies include:

  • Microwave/ultrasound-assisted reactions : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yields (e.g., 60% to 85%) .
  • Solvent and catalyst selection : Chloroform with triethylamine facilitates acylation, followed by NaHCO₃ washing to remove acidic byproducts .
  • Temperature control : Room temperature for thiourea coupling vs. 80°C for cyclization .

Q. Which spectroscopic methods are most reliable for confirming structural integrity and purity?

  • ¹H/¹³C NMR : Confirms proton/carbon environments, particularly the benzo[d][1,3]dioxole (δ 6.8–7.1 ppm) and propylthio (δ 1.2–2.5 ppm) moieties .
  • IR spectroscopy : Identifies carbonyl (1680–1700 cm⁻¹) and C-S stretches (650–700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Matches molecular ion peaks (e.g., molecular weight ~506.5 g/mol for analogs) .
  • HPLC-UV : Validates purity ≥95% at 254 nm .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Standardized protocols : Fixed enzyme concentrations (e.g., 10 nM kinases) and incubation times (e.g., 30 minutes) .
  • Control batches : Use a single synthesized batch with consistent purity (>98%) across assays .
  • Solvent consistency : Prepare stock solutions in DMSO (10 mM) to avoid solvent-induced variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrimidoquinoline analogs?

Discrepancies may arise from:

  • Synthetic variability : Impurities or stereochemical differences. Reproduce synthesis using microwave-assisted methods for uniformity .
  • Assay conditions : Compare IC₅₀ values under standardized ATP concentrations (e.g., 10 µM vs. 100 µM) .
  • Structural modifications : The propylthio group’s lipophilicity (logP ~3.5) vs. nitrobenzylthio (logP ~2.8) may alter target binding .

Q. How can molecular targets and mechanisms of action be systematically identified?

  • Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates .
  • Computational docking : Screen against kinases or GPCRs using analogs with benzodioxole moieties (e.g., cytochrome P450 inhibition) .
  • CRISPR/Cas9 screening : Identify gene knockouts that abolish compound activity (e.g., apoptosis-related pathways) .

Q. What methodologies optimize structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Vary substituents (e.g., benzodioxole methylation, propylthio chain elongation) .
  • QSAR modeling : Correlate logP, polar surface area, and IC₅₀ values using multivariate regression .
  • Counter-screening : Test against off-targets (e.g., hERG channels) to assess selectivity .

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